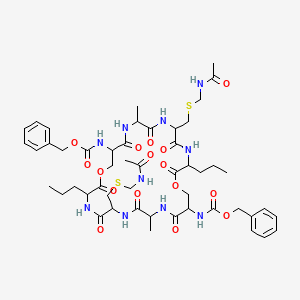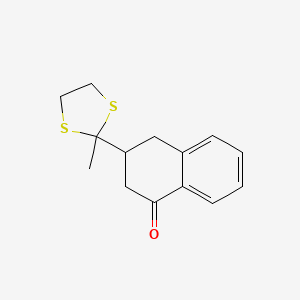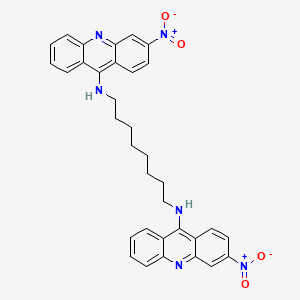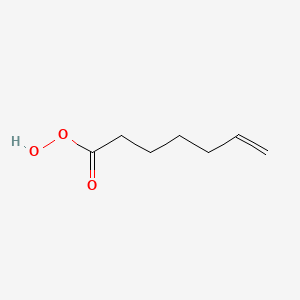
Hept-6-eneperoxoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-6-eneperoxoic acid is an organic compound characterized by the presence of a peroxo group attached to a heptene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hept-6-eneperoxoic acid can be synthesized through the oxidation of hept-6-enoic acid. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the peroxo group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hept-6-eneperoxoic acid undergoes various types of chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The compound can be reduced to hept-6-enoic acid by using reducing agents such as sodium borohydride.
Substitution: The peroxo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sulfuric acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of epoxides, alcohols, and ketones.
Reduction: Hept-6-enoic acid.
Substitution: Formation of substituted heptene derivatives.
Aplicaciones Científicas De Investigación
Hept-6-eneperoxoic acid has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other peroxo compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peroxo-based pharmaceuticals.
Industry: Utilized in the production of polymers and as a bleaching agent in the textile industry.
Mecanismo De Acción
The mechanism of action of hept-6-eneperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxo group. These ROS can interact with various molecular targets, leading to oxidative stress and subsequent biological effects. The compound’s ability to generate ROS makes it a potent oxidizing agent, useful in both chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Hept-6-enoic acid: Lacks the peroxo group, making it less reactive in oxidation reactions.
Methacryloyl peroxynitrate: Another peroxo compound with different structural features and reactivity.
2-methylprop-2-eneperoxoic acid: Similar peroxo functionality but with a different carbon backbone.
Uniqueness
Hept-6-eneperoxoic acid is unique due to its specific structure, which combines the reactivity of the peroxo group with the stability of the heptene chain. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
Propiedades
Número CAS |
65566-29-2 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
hept-6-eneperoxoic acid |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-5-6-7(8)10-9/h2,9H,1,3-6H2 |
Clave InChI |
RIMZKRUAPINUCU-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCC(=O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


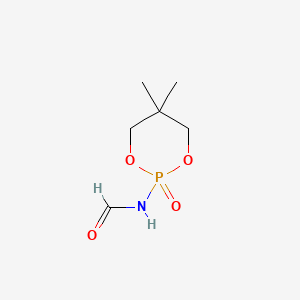
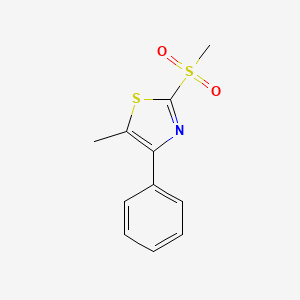
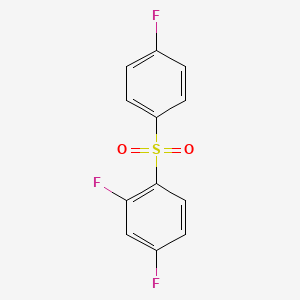
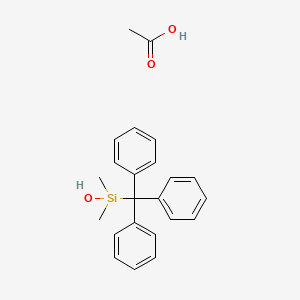

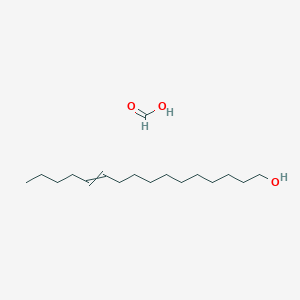
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
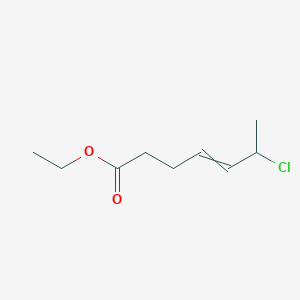
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
